molecular formula C9H17Cl2N3O B15278272 2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

Cat. No.: B15278272
M. Wt: 254.15 g/mol
InChI Key: SOBREGPHMFCEBV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole with an appropriate oxan-3-amine derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride can be compared with other similar compounds such as:

    2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound also features a pyrazole ring but has a morpholine group instead of an oxan-3-amine group.

    4-amino-1-methylpyrazole: This compound has a similar pyrazole ring structure but differs in its functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H

InChI Key

SOBREGPHMFCEBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl

Origin of Product

United States

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